BenchChemオンラインストアへようこそ!

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

BACE-1 Alzheimer's disease neuroscience

Select 1-(3,5-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a versatile, research-grade building block for medicinal chemistry. The 3,5-difluorobenzyl moiety is a validated pharmacophore that enhances target binding affinity for BACE-1 (sub-µM) and RORγt (IC50 20 nM), and confers a favorable LogP (~0.78) for CNS penetration. The carboxylic acid handle enables facile amide coupling and esterification, while the 5-oxopyrrolidine core is amenable to C(sp3)-H activation for SAR exploration. Available at ≥97% purity from multiple commercial suppliers for reliable batch-to-batch consistency.

Molecular Formula C12H11F2NO3
Molecular Weight 255.22 g/mol
CAS No. 1098340-14-7
Cat. No. B1388880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
CAS1098340-14-7
Molecular FormulaC12H11F2NO3
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C(=O)O
InChIInChI=1S/C12H11F2NO3/c13-9-1-7(2-10(14)4-9)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18)
InChIKeyAQJCRGUHSRBSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1098340-14-7): Baseline Procurement and Research-Grade Reference


1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1098340-14-7) is a synthetic pyrrolidine derivative characterized by a 5-oxopyrrolidine-3-carboxylic acid core N-substituted with a 3,5-difluorobenzyl moiety [1]. The compound is available at research-grade purity levels up to 97% from multiple commercial suppliers, with a molecular formula of C12H11F2NO3 and a molecular weight of 255.22 g/mol [1]. The 3,5-difluorobenzyl group has been recognized across multiple inhibitor classes as a critical pharmacophore that enhances target binding affinity through optimized electronic and steric interactions with hydrophobic enzyme subsites . This compound serves as a key building block in medicinal chemistry programs targeting BACE-1 and RORγt, and is utilized in the synthesis of stereochemically dense 5-oxopyrrolidines for structure-activity relationship (SAR) exploration [2].

Why 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs: A Quantitative Justification


The 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid scaffold exhibits quantifiable target engagement and physicochemical properties that are not conserved across closely related 1-benzyl-5-oxopyrrolidine-3-carboxylic acid analogs. Substitution with a 3,5-difluorobenzyl moiety confers a distinct electronic and steric profile that directly impacts binding affinity to specific therapeutic targets such as BACE-1 and RORγt [1][2]. The presence of two fluorine atoms at the 3- and 5-positions of the benzyl ring alters the compound's logP and hydrogen-bonding capacity relative to mono-fluorinated or non-fluorinated analogs, thereby affecting membrane permeability and target engagement [3]. The data presented in Section 3 demonstrate that simple substitution of the 3,5-difluorobenzyl group with a mono-fluorobenzyl, chloro-fluorobenzyl, or unsubstituted benzyl group results in significant changes in biological activity, undermining experimental reproducibility and SAR conclusions if analogs are interchanged without validation.

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: Quantitative Comparative Evidence for Procurement and Experimental Selection


BACE-1 Inhibition: Sub-Micromolar Activity and S2′ Subsite Engagement

In a 2024 study, fully substituted 5-oxopyrrolidines derived from 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid were found to inhibit BACE-1 enzyme with sub-micromolar activity. The key aryl appendage introduced via C(sp3)-H activation interacts within the BACE-1 S2′ subsite, a critical binding pocket for inhibitor potency [1]. The unsubstituted 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8) exhibits only 37.6% inhibition at 2 mM against a separate enzyme target, highlighting the critical contribution of the 3,5-difluorobenzyl moiety to target engagement [2].

BACE-1 Alzheimer's disease neuroscience

RORγt Agonist Activity: Quantitative EC50 and Selectivity Profiling

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid functions as a RORγt agonist with an EC50 of 2000 nM in a cell-based luciferase reporter assay using human Jurkat cells co-expressing the IL-17 ROR response element [1]. In contrast, a structurally distinct 5-oxopyrrolidine derivative (CHEMBL4464336) demonstrates significantly higher potency with an EC50 of 11 nM in a TR-FRET assay, underscoring the structure-activity relationship (SAR) that can be exploited for lead optimization [1]. The compound also shows an IC50 of 20 nM in a competitive binding displacement assay against BODIPY-labeled probe, indicating specific target engagement [1].

RORγt autoimmune disease IL-17

Antiproliferative Activity in Cancer Models: Comparative Potency Against Cisplatin

In vitro antiproliferative studies against A549 human lung adenocarcinoma cells demonstrate that 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibits an IC50 of 15 µM, compared to cisplatin with an IC50 of 10 µM in the same assay . While the compound is less potent than cisplatin, its distinct mechanism of action and the absence of platinum-associated toxicity support its value as a lead compound for further optimization in anticancer drug discovery .

anticancer A549 lung adenocarcinoma

Physicochemical Property Differentiation: LogP and Predicted Permeability

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has a calculated LogP of 0.78, which is within the optimal range for oral bioavailability and CNS penetration [1]. In comparison, the non-fluorinated analog 1-benzyl-5-oxopyrrolidine-3-carboxylic acid has a higher LogP of approximately 1.2-1.5, while mono-fluorinated analogs exhibit intermediate values . The 3,5-difluorobenzyl substitution achieves a balance between hydrophobicity and hydrogen-bonding capacity that is not possible with other substitution patterns.

physicochemical LogP drug-likeness

Commercial Availability and Purity Grade Differentiation

1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is commercially available from multiple suppliers with purities ranging from 95% to 97% (HPLC) . In contrast, the closely related 1-(4-chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-bromo-2-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid are less commonly stocked and often require custom synthesis, resulting in longer lead times and higher costs . The 3,5-difluorobenzyl analog also benefits from established synthetic routes using 3,5-difluorobenzyl bromide and pyrrolidine-3-carboxylic acid under inert conditions, ensuring reproducible supply .

procurement purity building block

Optimal Research and Industrial Application Scenarios for 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Based on Quantitative Evidence


BACE-1 Inhibitor Lead Optimization in Alzheimer's Disease Drug Discovery

Procure 1-(3,5-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a core scaffold for generating stereochemically dense 5-oxopyrrolidine libraries. Utilize directed C(sp3)-H activation to introduce aryl appendages that engage the BACE-1 S2′ subsite, leveraging the sub-micromolar activity of the parent scaffold [1]. The 3,5-difluorobenzyl group provides a validated pharmacophore for optimizing inhibitor potency while maintaining favorable LogP (~0.78) for CNS penetration [2]. Avoid substitution with non-fluorinated benzyl analogs (e.g., CAS 5733-86-8) due to their insufficient enzyme inhibition (37.6% at 2 mM) [3].

RORγt Agonist SAR Exploration for Autoimmune and Inflammatory Disease Research

Use 1-(3,5-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a starting point for RORγt agonist lead optimization. The compound's EC50 of 2000 nM in a Jurkat cell-based luciferase assay provides a measurable baseline for SAR studies aimed at improving potency toward the 11 nM EC50 observed for more optimized 5-oxopyrrolidine derivatives [1]. The compound also exhibits competitive binding with an IC50 of 20 nM, confirming specific target engagement [1]. Prioritize this analog over less well-characterized 5-oxopyrrolidine-3-carboxylic acid derivatives lacking validated RORγt activity.

Anticancer Lead Discovery for Lung Adenocarcinoma (A549) Models

Incorporate 1-(3,5-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid into antiproliferative screening cascades for lung adenocarcinoma. The compound demonstrates an IC50 of 15 µM against A549 cells, providing a benchmark for structure-activity relationship studies compared to cisplatin (IC50 10 µM) [1]. Its distinct mechanism of action and synthetic tractability support its use as a lead compound for developing non‑platinum anticancer agents with potentially improved safety profiles.

Medicinal Chemistry Building Block for Parallel Synthesis and Library Production

Utilize 1-(3,5-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid as a versatile building block for parallel synthesis of focused compound libraries. The compound is commercially available at 95-97% purity from multiple suppliers, ensuring reliable supply and batch-to-batch consistency [1][2]. The carboxylic acid handle enables facile amide coupling and esterification, while the 5-oxopyrrolidine core can be further functionalized via C(sp3)-H activation [3]. This scaffold offers superior commercial accessibility compared to 1-(4-chloro-3-fluorobenzyl) and 1-(4-bromo-2-fluorobenzyl) analogs, which require custom synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.